3-Amino-4-fluoro-2-methylphenol
Description
3-Amino-4-fluoro-2-methylphenol (C₇H₈FNO, molecular weight: 153.15 g/mol) is a fluorinated phenolic compound characterized by an amino (-NH₂), hydroxyl (-OH), fluorine (-F), and methyl (-CH₃) substituents on a benzene ring. This compound has garnered attention in pharmaceutical research, particularly in the synthesis of kinase inhibitors. For instance, it was utilized as a key intermediate in the development of anilinoquinazoline derivatives targeting RET kinase, where its structural features contributed to retained cellular activity despite challenges in physicochemical optimization . The fluorine atom enhances electronegativity and metabolic stability, while the methyl group modulates lipophilicity, making it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-amino-4-fluoro-2-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,9H2,1H3 |
InChI Key |
OIAWIBFDSKVGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations:
Electronic Effects: The fluorine atom in this compound enhances electronegativity, improving hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogues like 3-amino-2-methylphenol .
Lipophilicity and Permeability: The methyl group in this compound provides moderate lipophilicity, optimizing cellular permeability for kinase inhibitors . Bulky substituents, as seen in 5-amino-4-fluoro-2-(3-ethyl-2,2-dimethylpentan-3-yl)phenol, increase molecular weight and logP but may hinder passive diffusion .
Biological Activity: Azetidinone derivatives (e.g., 3-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-2-azetidinone) leverage rigid heterocyclic cores for targeted enzyme inhibition, differing from the phenolic scaffold’s applications .
Synthetic Utility: this compound’s balance of substituents makes it a preferred intermediate in drug discovery, whereas 4-fluoro-2-methylaniline’s amine group is more reactive in electrophilic substitutions .
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